1,1-Difluoro-2-iodoethane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

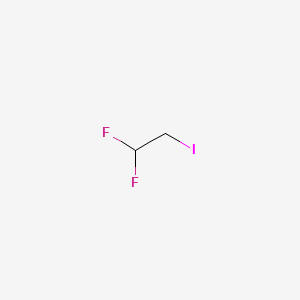

1,1-Difluoro-2-iodoethane is an organofluorine compound with the molecular formula C2H3F2I. It is a colorless to light yellow liquid that is used in various chemical reactions and applications. The presence of both fluorine and iodine atoms in its structure makes it a unique compound with interesting chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,1-Difluoro-2-iodoethane can be synthesized through several methods. One common method involves the reaction of 1,1-difluoroethane with iodine in the presence of a catalyst. Another method includes the lithiation of 1,1,1-trifluoro-2-iodoethane with two equivalents of lithium diisopropylamide at low temperatures, followed by reaction with an aldehyde or ketone and subsequent acetylation .

Industrial Production Methods: Industrial production of this compound typically involves the use of commercially available starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification and purification to obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 1,1-Difluoro-2-iodoethane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

Addition Reactions: It can react with nucleophiles to form addition products, depending on the nature of the nucleophile.

Common Reagents and Conditions:

Nucleophiles: Thiols, amines, and alcohols are common nucleophiles used in reactions with this compound.

Catalysts: Catalysts such as lithium diisopropylamide are used to facilitate the lithiation process.

Major Products: The major products formed from these reactions include various difluoroethylated compounds, which are valuable intermediates in organic synthesis .

Aplicaciones Científicas De Investigación

1,1-Difluoro-2-iodoethane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of fluorinated organic compounds.

Biology: Its derivatives are studied for their potential biological activities.

Medicine: It is used in the development of pharmaceuticals, particularly in the design of drugs with improved metabolic stability.

Industry: It is used in the production of materials with unique properties, such as fluorinated polymers.

Mecanismo De Acción

The mechanism of action of 1,1-difluoro-2-iodoethane involves its ability to undergo nucleophilic substitution and addition reactions. The presence of fluorine atoms increases the acidity of the α-proton, enhancing its reactivity. The compound can form stable bioisosteres for various pharmacophores, making it valuable in drug design .

Comparación Con Compuestos Similares

1,1-Difluoroethane: Similar in structure but lacks the iodine atom.

1,1,1-Trifluoro-2-iodoethane: Contains an additional fluorine atom compared to 1,1-difluoro-2-iodoethane.

Uniqueness: this compound is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research .

Actividad Biológica

1,1-Difluoro-2-iodoethane (CAS Number: 598-39-0) is a fluorinated organic compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by the presence of both fluorine and iodine atoms, lends itself to diverse chemical reactivity and potential biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant research findings.

This compound is a colorless to light yellow liquid with a molecular formula of C2H3F2I and a molecular weight of 191.95 g/mol. It exhibits a specific gravity of 2.21 and is primarily used as a building block in organic synthesis due to its ability to undergo nucleophilic substitution and addition reactions .

The biological activity of this compound is largely attributed to its reactivity profile. The presence of fluorine atoms enhances the acidity of the α-proton, which increases the compound's reactivity in nucleophilic substitution reactions. This property allows for the formation of stable bioisosteres that can mimic various pharmacophores, making it valuable in drug design .

Applications in Drug Development

The compound's derivatives are being studied for their potential biological activities, particularly in the development of pharmaceuticals with improved metabolic stability. For instance, research indicates that derivatives formed from this compound can effectively modify drug targets through difluoroethylation reactions .

Case Study: Difluoroethylation Reactions

A significant study highlighted the use of this compound in the difluoroethylation of heteroatom nucleophiles. The direct reaction with thiols yielded products with only a 31% yield, while amines and alcohols showed no reaction under similar conditions. This emphasizes the necessity of forming hypervalent iodine intermediates for efficient difluoroethylation .

Research Findings

Recent studies have provided insights into the versatility of this compound as a coupling partner in photocatalytic reactions. For example, when coupled with styrene under palladium-catalyzed conditions, it produced difluoroethylated styrene derivatives with an 82% yield after 24 hours . This demonstrates its potential as a valuable reagent in organic synthesis.

Table: Summary of Key Research Findings

Propiedades

Número CAS |

598-39-0 |

|---|---|

Fórmula molecular |

C2H3F2I |

Peso molecular |

191.95 g/mol |

Nombre IUPAC |

1,1-difluoro-1-iodoethane |

InChI |

InChI=1S/C2H3F2I/c1-2(3,4)5/h1H3 |

Clave InChI |

LBRHUMBEGYYRBE-UHFFFAOYSA-N |

SMILES |

C(C(F)F)I |

SMILES canónico |

CC(F)(F)I |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper primarily focuses on the reactions of N-haloamines with alkenes. Why is the formation of 1,1-difluoro-2-iodoethane significant in this context?

A1: While this compound is a minor product in the reaction of N-iodobistrifluoromethylamine with vinyl fluoride, its formation provides valuable insights into the reaction mechanism []. The presence of this compound suggests the involvement of fluoroiodoalkyl radicals, which could arise from the homolytic cleavage of the N-I bond in N-iodobistrifluoromethylamine. Understanding these side reactions and the intermediates involved is crucial for optimizing the desired reaction pathway and controlling product selectivity in N-haloamine chemistry.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.